Psma I&T (Prostate-Specific Membrane Antigen Imaging and Therapy) is a radiolabeled compound primarily used in the diagnosis and treatment of prostate cancer. It is designed to target prostate-specific membrane antigen, a protein overexpressed in prostate cancer cells, allowing for both imaging and therapeutic applications. The compound is synthesized using a combination of solid-phase and solution-phase chemistry, resulting in high-affinity binding to prostate-specific membrane antigen.
Psma I&T is derived from the natural ligand for prostate-specific membrane antigen, modified to enhance its binding affinity and stability. The synthesis typically involves the use of lutetium-177 or gallium-68 as radioisotopes for labeling, which are crucial for its application in radiotherapy and positron emission tomography imaging.
Psma I&T falls under the category of radiopharmaceuticals, specifically designed for targeted therapy in oncology. It is classified as a theranostic agent, combining therapeutic and diagnostic capabilities.
The synthesis of Psma I&T involves several steps:
The radiolabeling efficiency and stability are critical parameters in the synthesis process. Various studies have optimized conditions such as temperature, pH, and reaction time to maximize yield and minimize impurities. For instance, heating at 95°C for 10 minutes has been shown to enhance labeling efficiency significantly .
The molecular structure of Psma I&T includes a peptide backbone with specific amino acid sequences designed to enhance binding to prostate-specific membrane antigen. The incorporation of chelators allows for stable attachment of radioactive isotopes.
The primary chemical reactions involved in the synthesis of Psma I&T include:
Quality control measures such as high-performance liquid chromatography (HPLC) are employed to assess purity and identify impurities during the synthesis process. Studies have shown that impurities can arise from deiodination or incomplete labeling reactions .
Psma I&T operates by selectively binding to prostate-specific membrane antigen on cancer cells. Once bound, the radioactive isotopes emit radiation that can destroy nearby cancer cells or provide imaging signals detectable by positron emission tomography.
In vitro studies demonstrate that Psma I&T exhibits high binding affinity (nanomolar range) towards prostate-specific membrane antigen, facilitating effective tumor targeting .
Relevant analytical methods include HPLC for purity assessment and gamma spectrometry for radionuclidic identity verification .
Psma I&T has significant applications in both diagnostic imaging and therapeutic interventions for prostate cancer:
The 1,4,7,10-tetraazacyclododecane-1-(glutamic acid)-4,7,10-triacetic acid (DOTAGA) chelator serves as the cornerstone of Prostate Specific Membrane Antigen Imaging and Therapy's theranostic versatility. This macrocyclic chelator enables stable complexation of diagnostically relevant radiometals (e.g., Gallium-68 for positron emission tomography) and therapeutically valuable radionuclides (e.g., Lutetium-177 for beta-particle therapy) within a single molecular scaffold. The glutamic acid moiety in DOTAGA provides covalent attachment to the targeting vector while maintaining favorable coordination geometry for trivalent radiometals [4] [8].
Comparative studies of chelator systems reveal DOTAGA's critical advantages:
Table 1: Comparative Chelator Properties for Prostate Specific Membrane Antigen-Targeted Radiopharmaceuticals
| Chelator | Gallium-68 Labeling Efficiency (%) | Lutetium-177 Labeling Efficiency (%) | Serum Stability (24h) |
|---|---|---|---|
| DOTAGA | 98.2 ± 0.8 | 97.5 ± 1.2 | >99% |
| HBED-CC | 99.1 ± 0.5 | Not applicable | 97.3% |
| DOTA | 95.7 ± 1.5 | 96.8 ± 0.9 | >98% |
| NOTA | 99.0 ± 0.3 | Not applicable | 95.1% |
The bifunctional design allows site-specific conjugation to the pharmacophore through amide bond formation, preserving both targeting capability and chelation efficiency. This strategic integration establishes a true theranostic platform where identical pharmacokinetics are maintained between diagnostic and therapeutic counterparts, enabling precise dosimetry predictions for personalized therapy [4] [8] [9].
The core targeting element of Prostate Specific Membrane Antigen Imaging and Therapy centers on the lysine-urea-glutamate (KuE) pharmacophore, which mimics the natural substrate N-acetyl-L-aspartyl-L-glutamate. This urea-based motif achieves sub-nanomolar affinity through simultaneous interactions with three distinct binding pockets within the prostate specific membrane antigen active site:
Structure-activity relationship studies demonstrate that modifications to the glutamate moiety significantly impact binding kinetics:
Table 2: Pharmacophore Optimization Through Competitive Binding Assays
| Pharmacophore Variant | IC50 (nM) | Internalization (% Standard at 1h) | Tumor Uptake (%ID/g) |
|---|---|---|---|
| Lysine-urea-glutamate (KuE) | 2.3 ± 0.4 | 100 (reference) | 8.7 ± 1.2 |
| Glutamate-urea-glutamate | 4.1 ± 0.7 | 92 ± 8 | 7.9 ± 0.9 |
| Lysine-urea-aspartate | 18.9 ± 2.1 | 67 ± 11 | 4.3 ± 0.7 |
| Lysine-urea-tetrazolyl | 16.4 ± 3.8 | 58 ± 9 | 3.4 ± 0.6 |
The suberic acid (Sub) spacer incorporated between the pharmacophore and linker region enhances conformational flexibility, enabling optimal positioning within the prostate specific membrane antigen binding cleft. This spacer length (8 carbon atoms) demonstrates superior targeting efficiency compared to shorter glutaric acid (5 carbon atoms) or longer azelaic acid (9 carbon atoms) derivatives [3].
The linker region of Prostate Specific Membrane Antigen Imaging and Therapy features the strategic incorporation of 3-iodo-D-tyrosine, which profoundly enhances molecular recognition through secondary interactions with a lipophilic subpocket adjacent to the primary binding site. This optimization step differentiates Prostate Specific Membrane Antigen Imaging and Therapy from earlier generation compounds:
Comparative biodistribution studies demonstrate the critical contribution of this linker modification:
Tumor-to-Background Ratios at 1h Post-Injection: - PSMA-I&T (3-iodo-D-tyrosine): • Tumor/Blood: 9.6 • Tumor/Muscle: 8.3 • Tumor/Intestine: 5.2 - PSMA-617 (phenylalanine): • Tumor/Blood: 7.1 • Tumor/Muscle: 6.8 • Tumor/Intestine: 4.1 - First-generation inhibitor (no aromatic linker): • Tumor/Blood: 3.4 • Tumor/Muscle: 2.9 • Tumor/Intestine: 1.8 The 3-iodo-D-tyrosine modification increases internalization efficiency by 40-60% compared to non-halogenated analogs, as quantified in LNCaP prostate cancer cells. This enhancement directly translates to improved tumor accumulation in xenograft models (16.1 ± 2.5% injected dose per gram at 24 hours versus 9.3 ± 1.8% for non-iodinated counterparts) [4] [8]. Molecular dynamics simulations confirm that the iodine atom contributes approximately 1.8 kcal/mol to binding free energy through favorable hydrophobic desolvation and halogen bonding interactions.
Prostate Specific Membrane Antigen Imaging and Therapy is manufactured through an integrated solid-phase peptide synthesis approach that ensures batch-to-batch reproducibility and high chemical purity (>98%). The synthesis follows a C-to-N directionality with strategic protection group management:
The synthesis platform enables efficient scale-up with typical isolated yields of 72-78% (purity >98% by analytical high-performance liquid chromatography). For clinical translation, automated radiolabeling protocols have been developed using Gallium-68 (from Germanium-68/Gallium-68 generators) and Lutetium-177:
Table 3: Automated Radiolabeling Parameters for Clinical Translation
| Parameter | Gallium-68 Labeling | Lutetium-177 Labeling |
|---|---|---|
| Precursor amount | 25 µg | 50 µg |
| Buffer system | HEPES (2.7 M, pH 5.0) | MES (0.5 M, pH 5.5) |
| Temperature | 100°C | 95°C |
| Reaction time | 8 minutes | 20 minutes |
| Radiochemical yield | 98.2 ± 1.1% | 97.5 ± 1.6% |
| Formulation buffer | Phosphate-buffered saline | Ascorbic acid in saline |
| Quality control methods | Radio-thin-layer chromatography, radio-high-performance liquid chromatography |
Kit-based formulations allow reconstitution in <10 minutes with radiochemical purity consistently >95%, facilitating clinical implementation. The synthesis methodology has been successfully adapted to module-based production platforms (e.g., GAIA synthesis module) with minimal modifications required for different Prostate Specific Membrane Antigen-targeted ligands [6] [9]. Post-synthesis purification via solid-phase extraction cartridges (C18 plus cation exchange) effectively removes uncomplexed radiometals and precursor residues, meeting good manufacturing practice requirements for human administration.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1